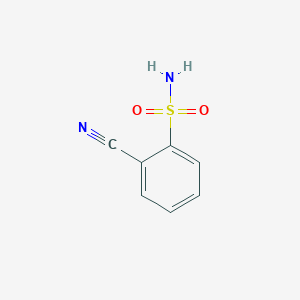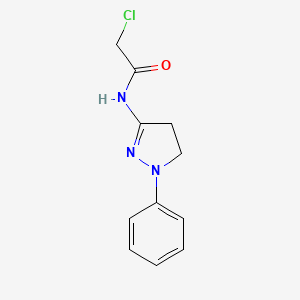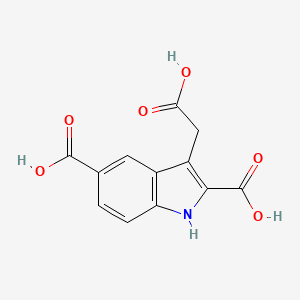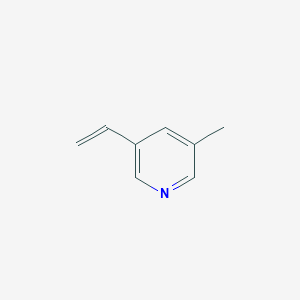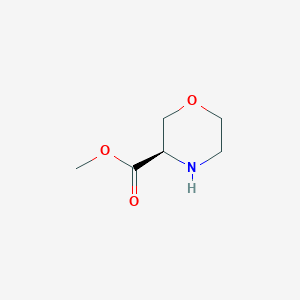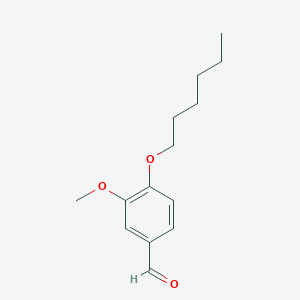
4-(Hexiloxi)-3-metoxibenzaldehído
Descripción general
Descripción
The compound 4-hexyloxy-3-methoxybenzaldehyde is a derivative of vanillin, which is a well-known flavoring agent. It has been the subject of various studies to understand its molecular structure, synthesis, and physical and chemical properties .
Synthesis Analysis
The synthesis of related methoxybenzaldehyde compounds has been explored through various methods. For instance, the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethylacetal has been used to synthesize 4-alkyl-3,5-dimethoxybenzaldehydes . Another approach involved the selective monomethylation of 2,4-dihydroxybenzaldehyde to produce 4-methoxysalicylaldehyde . Additionally, a synthesis route for 4-benzyloxy-2-methoxybenzaldehyde from 3-methoxyphenol via O-alkylation and Vilsmeier-Hack reaction has been reported .
Molecular Structure Analysis
The molecular structure and vibrational spectra of 4-hexyloxy-3-methoxybenzaldehyde have been studied using Fourier transform infrared spectroscopy (FT-IR) and FT-Raman measurements. Density functional theory (DFT) calculations have been used to obtain the molecular geometry, harmonic vibrational frequencies, bonding features, and thermodynamic properties for the most stable conformer of the compound in the ground state .
Chemical Reactions Analysis
The electrochemical oxidation of related compounds, such as 3,4-dihydroxybenzaldehyde, has been studied, revealing that it can undergo methoxylation reactions to form methoxyquinones . The synthesis of isotopically labeled methoxybenzaldehydes, such as [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde, has also been achieved, which is useful for molecular imaging and studying biological pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-hexyloxy-3-methoxybenzaldehyde have been investigated, including its vibrational frequencies, NMR chemical shifts, UV-vis spectra, HOMO-LUMO analysis, molecular electrostatic potential (MEP), and atomic charges. Theoretical predictions for IR, Raman, and UV-vis spectra have been compared with experimental data, showing good agreement . Additionally, the crystal growth, structural, and physicochemical studies of a novel binary organic complex involving 3-hydroxy-4-methoxybenzaldehyde have been conducted, providing insights into the intermolecular interactions and crystal packing of such compounds .
Aplicaciones Científicas De Investigación
Síntesis de Dispositivos Optoelectrónicos
El compuesto se utiliza en la síntesis de dispositivos optoelectrónicos. Específicamente, se utiliza en la creación de N,N-Bis(4′-(hexiloxi)-[1,1′-bifenil]-4-il)tiofeno-2-amina, que es de gran interés para la síntesis de estos dispositivos . Este compuesto se obtuvo mediante una reacción de acoplamiento cruzado de Buchwald–Hartwig .
Celdas Solares Orgánicas (OSCs)
El compuesto juega un papel en el desarrollo de celdas solares orgánicas (OSCs). El donante de triarilamina, que es uno de los más investigados en los últimos años para la síntesis de OSCs, puede ser reemplazado por una N,N-diariltiofeno-2-amina para conducir a una mejor capacidad de donación de electrones, una mayor densidad de corriente de cortocircuito y la ampliación del rango de absorción .
Diodos Orgánicos Emisores de Luz (OLEDs)
El compuesto también se utiliza en la síntesis de diodos orgánicos emisores de luz (OLEDs). El uso de un grupo bifenilo en donantes que contienen triarilamina puede aumentar significativamente las características fotovoltaicas de los colorantes .
Transistores de Efecto de Campo Orgánico (OFETs)
En el campo de los transistores de efecto de campo orgánico (OFETs), el compuesto se utiliza como precursor para la preparación de N,N-bis(4′-(hexiloxi)-[1,1′-bifenil]-4-il)tiofeno-2-amina .
Parámetros Térmicos Ópticos
El compuesto se utiliza en la identificación de parámetros térmicos ópticos en 4l-hexiloxi-4-cianobifenilo con nanopartículas de ZnO dispersas . La dispersión de ZnO en 6OCB exhibe una fase nemática igual que el 6OCB puro con una temperatura de aclaramiento ligeramente reducida .
Síntesis de Comportamiento Mesomórfico
El compuesto se utiliza en la síntesis del dímero del ácido 4-[(4-(hexiloxi)fenilimino)metil]benzoico, que fue investigado por su comportamiento mesomórfico .
Propiedades
IUPAC Name |
4-hexoxy-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-3-4-5-6-9-17-13-8-7-12(11-15)10-14(13)16-2/h7-8,10-11H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJXODUYQQLNDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021691 | |
| Record name | 4-(Hexyloxy)-m-anisaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61096-84-2 | |
| Record name | 4-(Hexyloxy)-m-anisaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Hexyloxy)-m-anisaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure of 4-(Hexyloxy)-3-methoxybenzaldehyde and how was it characterized?
A1: 4-(Hexyloxy)-3-methoxybenzaldehyde is a synthetic analog of vanillin, a widely used flavoring agent. Its molecular formula is C14H20O3 [, ]. Structurally, it consists of a benzene ring with three substituents:
Q2: What is interesting about the crystal structure of 4-(Hexyloxy)-3-methoxybenzaldehyde?
A2: X-ray crystallography studies revealed that the asymmetric unit of 4-(Hexyloxy)-3-methoxybenzaldehyde contains two independent molecules []. Interestingly, both molecules exhibit a nearly planar conformation, with root-mean-square deviations of 0.023 Å and 0.051 Å for all non-hydrogen atoms in each molecule []. This planar conformation could influence the compound's interactions with other molecules and potentially impact its properties and applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

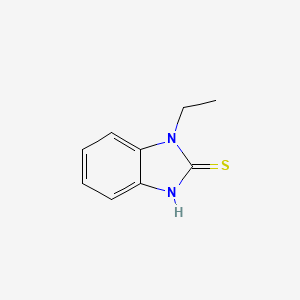
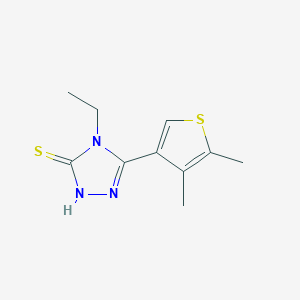
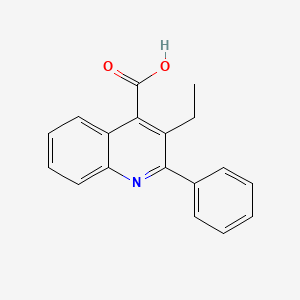
![4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300855.png)
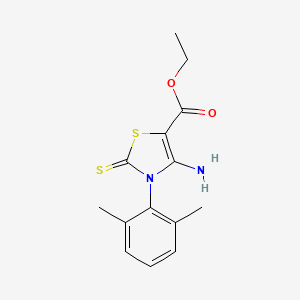
![1-[(7-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1300864.png)
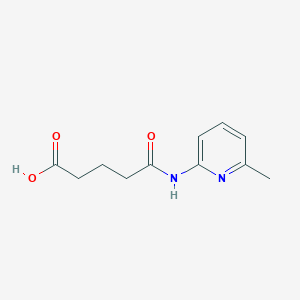
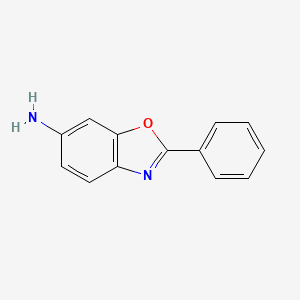
![1-[2-(2-Fluorophenoxy)ethyl]piperazine](/img/structure/B1300871.png)
